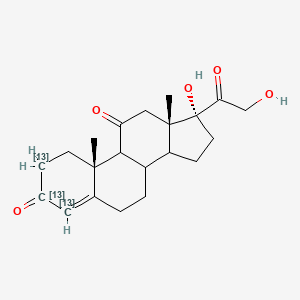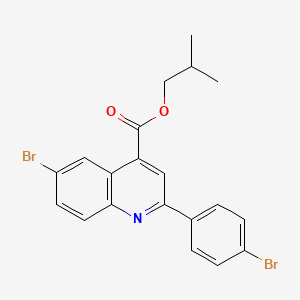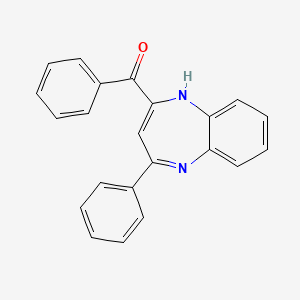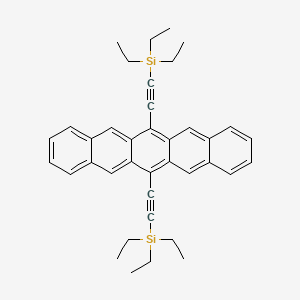
Cortisone-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone-13C3 is a stable isotope-labeled compound of cortisone, where three carbon atoms are replaced with carbon-13 isotopes. Cortisone itself is an oxidized metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is known for its immunosuppressive and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone-13C3 typically involves the incorporation of carbon-13 isotopes into the cortisone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of cortisone. One common method involves the use of 13C-labeled glucose as a starting material, which is then converted into cortisone through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is typically purified using chromatographic techniques and characterized using mass spectrometry .
化学反応の分析
Types of Reactions
Cortisone-13C3 undergoes various chemical reactions, including:
Oxidation: Cortisone can be oxidized to form other metabolites.
Reduction: It can be reduced to form cortisol.
Substitution: Various functional groups can be substituted on the cortisone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-dehydrocorticosterone.
Reduction: Formation of cortisol.
Substitution: Formation of various cortisone derivatives.
科学的研究の応用
Cortisone-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Helps in studying the biological effects of cortisone and its interaction with various biomolecules.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of cortisone in the body.
Industry: Employed in the development of new drugs and therapeutic agents
作用機序
Cortisone-13C3 exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The molecular targets include various transcription factors and enzymes involved in the inflammatory response. The pathways involved include the inhibition of phospholipase A2, reduction of arachidonic acid derivatives, and modulation of NF-Kappa B activity .
類似化合物との比較
Cortisone-13C3 can be compared with other similar compounds such as:
Cortisol: The active form of cortisone, which has similar anti-inflammatory properties but differs in its metabolic pathways.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory effects but different potency and duration of action.
Hydrocortisone: Another glucocorticoid with similar properties but different pharmacokinetics
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in scientific research and drug development .
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14?,15?,18?,19-,20-,21-/m0/s1/i5+1,9+1,13+1 |
InChIキー |
MFYSYFVPBJMHGN-FTFXCUAESA-N |
異性体SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)



![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)

![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)

